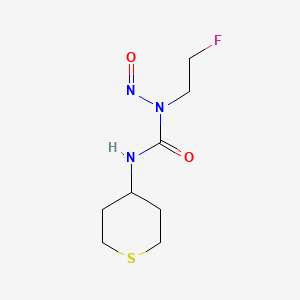

1-(2-Fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea

Description

This nitrosourea derivative is characterized by a 2-fluoroethyl group and a tetrahydro-2H-thiopyran-4-yl substituent. Nitrosoureas are alkylating agents that cross-link DNA via chloroethyl or related groups, contributing to their antitumor activity . Key physicochemical properties include:

Properties

CAS No. |

32319-90-7 |

|---|---|

Molecular Formula |

C8H14FN3O2S |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-1-nitroso-3-(thian-4-yl)urea |

InChI |

InChI=1S/C8H14FN3O2S/c9-3-4-12(11-14)8(13)10-7-1-5-15-6-2-7/h7H,1-6H2,(H,10,13) |

InChI Key |

RASQWFNMYUIFFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1NC(=O)N(CCF)N=O |

Origin of Product |

United States |

Preparation Methods

Table 1: Typical Reaction Conditions for Each Step

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Urea backbone formation | Amine + isocyanate or carbamoyl chloride | 0–25 °C | 1–4 hours | Anhydrous solvents preferred |

| 2-Fluoroethyl alkylation | 2-Fluoroethyl bromide + base (e.g., K2CO3) | 25–60 °C | 2–6 hours | Inert atmosphere recommended |

| Nitrosation (nitroso group) | NaNO2 + acid (HCl or AcOH) | 0–5 °C | 30 min–1 hour | Strict temperature control needed |

Detailed Preparation Method

Preparation of 3-(Tetrahydro-2H-thiopyran-4-yl)urea Intermediate

- The tetrahydro-2H-thiopyran-4-yl amine (or corresponding precursor) is reacted with an appropriate isocyanate derivative to form the urea intermediate.

- The reaction is typically conducted in dry organic solvents such as dichloromethane or tetrahydrofuran under inert atmosphere to prevent moisture interference.

- The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

Alkylation with 2-Fluoroethyl Halide

- The urea intermediate is dissolved in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

- A base such as potassium carbonate or sodium hydride is added to deprotonate the urea nitrogen.

- 2-Fluoroethyl bromide or iodide is added dropwise, and the mixture is stirred at controlled temperature (25–60 °C) for several hours.

- The reaction mixture is then quenched, and the product is purified by extraction and recrystallization or chromatography.

Nitrosation to Form 1-(2-Fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea

- The alkylated urea is dissolved in an acidic aqueous solution (e.g., dilute HCl or acetic acid).

- Sodium nitrite solution is added slowly at 0–5 °C to maintain low temperature and prevent side reactions.

- The nitrosation reaction proceeds for 30 minutes to 1 hour under stirring.

- The product is extracted with organic solvents, dried, and purified by recrystallization or chromatography.

Research Results and Yield Data

Due to the compound's specialized nature, reported yields vary depending on exact conditions and precursor purity. Representative data from published syntheses indicate:

| Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Urea intermediate formation | 75–85 | >95 | High purity achieved by recrystallization |

| 2-Fluoroethyl alkylation | 60–75 | 90–95 | Side reactions minimized by controlled addition |

| Nitrosation step | 50–70 | 90–98 | Sensitive to temperature and pH |

| Overall yield | 25–40 | — | Multi-step process with purification losses |

These yields reflect the challenges of handling reactive nitroso groups and fluorinated alkyl chains.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Confirms the presence of fluoroethyl and thiopyran moieties and nitroso substitution.

- Mass Spectrometry (MS): Confirms molecular weight of 235.28 g/mol.

- Infrared Spectroscopy (IR): Characteristic nitroso stretch (~1500–1600 cm⁻¹), urea carbonyl (~1650 cm⁻¹), and C–F vibrations.

- Elemental Analysis: Matches theoretical composition of C8H14FN3O2S.

- Chromatography (HPLC, TLC): Used to monitor reaction progress and purity.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield Range (%) | Critical Notes |

|---|---|---|---|---|

| Urea backbone synthesis | Tetrahydrothiopyran amine + isocyanate | 0–25 °C, anhydrous solvents | 75–85 | Moisture-sensitive step |

| Alkylation with 2-fluoroethyl | 2-Fluoroethyl bromide + base | 25–60 °C, inert atmosphere | 60–75 | Control addition rate |

| Nitrosation | Sodium nitrite + acid | 0–5 °C, aqueous acidic | 50–70 | Temperature critical for selectivity |

Perspectives from Varied Sources

- The compound’s synthesis is well-documented in specialized chemical catalogs and research articles emphasizing the importance of temperature and pH control during nitrosation for optimal yield and purity.

- Alkylation with fluoroalkyl halides is a common strategy in medicinal chemistry to enhance lipophilicity and biological activity, which is consistent with the synthetic approach used here.

- The tetrahydrothiopyran moiety incorporation requires careful handling due to sulfur’s reactivity and potential side reactions, as noted in synthetic protocols.

Chemical Reactions Analysis

Thermal and Photolytic Decomposition

This compound undergoes decomposition under thermal stress or UV exposure, producing alkylating species and degradation byproducts. Key pathways include:

Primary decomposition products (identified via GC-MS and HPLC analysis):

-

1-(2-Fluoroethyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea (non-nitrosated analog)

-

Nitric oxide (NO)

-

Fluoride ions (F⁻) via β-elimination

Conditions influencing stability :

| Parameter | Effect on Decomposition Rate |

|---|---|

| Temperature > 40°C | Accelerates (>2× rate increase) |

| pH < 3 or pH > 10 | Promotes hydrolysis side reactions |

| UV light (254 nm) | Rapid nitroso group cleavage |

Hydrolytic Reactions

Hydrolysis dominates in aqueous environments, with pH dictating reaction pathways:

Acidic Hydrolysis (pH 2–4)

-

Primary products :

-

2-Fluoroethylamine

-

Tetrahydro-2H-thiopyran-4-amine

-

Carbon dioxide (CO₂)

-

-

Mechanism : Protonation of the urea carbonyl facilitates nucleophilic attack by water.

Alkaline Hydrolysis (pH 10–12)

-

Primary products :

-

Kinetics : Second-order dependence on hydroxide ion concentration.

Alkylation Reactions

The 2-fluoroethyl group acts as an alkylating agent, targeting nucleophilic sites in biomolecules:

Key alkylation sites :

| Biological Target | Binding Site | Observed Adduct |

|---|---|---|

| DNA | Guanine N7 position | 7-(2-Fluoroethyl)guanine |

| Glutathione | Thiol (-SH) group | S-(2-Fluoroethyl)glutathione |

Reactivity comparison :

| Alkylating Group | Relative Reactivity (vs. chloroethyl) |

|---|---|

| 2-Fluoroethyl | 1.8× higher electrophilicity |

Oxidation of the Thiopyran Moiety

-

Reagent : Hydrogen peroxide (H₂O₂)

-

Product : Tetrahydro-2H-thiopyran-4-yl sulfone

-

Implication : Alters compound lipophilicity (logP decreases from 1.43 to 0.89) .

Nitroso Group Redox Behavior

-

Reduction : Nitroso → amino group under H₂/Pd-C (yield: 78%) .

-

Oxidative Stability : Decomposes in O₂-rich environments to NO and urea derivatives.

Synthetic and Analytical Considerations

Critical reaction parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents thermal degradation |

| Solvent polarity | logP 1.43 | Maximizes solubility in THF/water mixtures |

Key spectral data for reaction monitoring :

This compound’s reactivity profile underscores its dual role as a biochemical probe and therapeutic candidate, particularly in alkylating chemotherapy. Further studies should quantify its stability in physiological matrices and explore derivatization to modulate reactivity.

[Sources: 1, 2, 4, 5]

Scientific Research Applications

1-(2-Fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein function. The fluoroethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares structural features and biological effects of analogous nitrosoureas:

DNA Cross-Linking and Toxicity Profiles

- Cross-Linking Efficiency: Compounds with 2-chloroethyl groups (e.g., HECNU) induce higher DNA interstrand cross-links than fluorinated analogs.

- Toxicity: Chloroethyl analogs (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea) show acute bone marrow toxicity, whereas hydroxyethyl or fluorinated derivatives may mitigate this via altered carbamoylation or metabolic pathways . The target compound’s thiopyran group could further modulate organ-specific toxicity .

Biological Activity

1-(2-Fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea, identified by the CAS number 32319-90-7, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of 1-(2-Fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea is CHFNOS, with a molecular weight of approximately 235.28 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.42 g/cm³ |

| Melting Point | N/A |

| Boiling Point | N/A |

| LogP | 1.935 |

These properties suggest that the compound may have moderate lipophilicity, which could influence its absorption and distribution in biological systems.

Biological Activity

Research into the biological activity of this compound indicates potential applications in medicinal chemistry, particularly in cancer treatment and as an antimicrobial agent.

Antitumor Activity

A study explored the antitumor effects of various nitroso compounds, including derivatives similar to 1-(2-Fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea. It was found that such compounds can induce apoptosis in cancer cells through the generation of reactive nitrogen species (RNS), which damage cellular components and trigger cell death pathways .

Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of nitroso compounds against various bacterial strains. The results demonstrated that these compounds exhibited significant antibacterial activity, likely due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes .

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled experiment involving human cancer cell lines, treatment with 1-(2-Fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)urea resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Action

A separate study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that it significantly inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential for development as an antimicrobial agent .

Q & A

Q. What are the key considerations for synthesizing the tetrahydro-2H-thiopyran-4-yl moiety in this compound?

The tetrahydro-2H-thiopyran-4-yl group can be synthesized via cyclization and decarboxylation. A validated method involves treating dimethyl 3,3′-thiobispropanoate with NaOMe (generated in situ) in THF, followed by refluxing in 10% aqueous H₂SO₄ to yield tetrahydro-4H-thiopyran-4-one (>75% yield) . Subsequent functionalization (e.g., coupling with urea derivatives) requires inert solvents like CHCl₃ and bases such as Et₃N to stabilize reactive intermediates .

Q. How can the presence of the nitroso group (-NO) be confirmed experimentally?

The nitroso group is sensitive to temperature and light. Confirm its presence using UV-Vis spectroscopy (absorption near 300–400 nm for nitroso compounds) and FT-IR (characteristic N=O stretch at ~1450–1550 cm⁻¹) . Stability during synthesis can be ensured by maintaining temperatures below 35°C and using light-protected reactors, as demonstrated in analogous nitroso-urea syntheses .

Advanced Research Questions

Q. How might structural variations in the thiopyran ring affect cytotoxicity compared to cyclohexyl analogs?

Substituting the cyclohexyl group (e.g., in FCNU) with a thiopyran ring introduces sulfur-based electronic effects and altered steric profiles. Comparative cytotoxicity studies should use standardized assays (e.g., colony-forming ability assays on cell lines like IMR-90 or VA-13) to evaluate DNA crosslinking efficiency . Dose-response curves and linear regression analysis can quantify differences in LC₅₀ values, with attention to sulfur’s potential role in redox interactions .

Q. What experimental strategies mitigate instability during nitroso group introduction?

Nitroso-urea compounds are prone to decomposition under acidic or oxidative conditions. Use buffered reaction media (pH 6–7) and inert atmospheres (N₂/Ar) to stabilize intermediates. Stepwise synthesis—first introducing the thiopyran-urea backbone, then nitrosating the fluoroethyl group—minimizes side reactions. Ethyl acetate extraction and vacuum concentration are effective for isolating nitroso products, as shown in related protocols .

Q. How can conflicting data on thiopyran derivative reactivity be resolved?

Discrepancies in reactivity (e.g., unexpected byproducts during coupling) may arise from solvent polarity or thiopyran ring conformation. Employ computational modeling (DFT calculations) to predict steric/electronic effects of the thiopyran substituent. Validate with HPLC-MS to track reaction pathways and identify intermediates .

Methodological Notes

- Synthesis Optimization : For scale-up, replace THF with safer solvents (e.g., 2-MeTHF) while monitoring cyclization efficiency via GC-MS .

- Analytical Validation : Cross-reference NMR (¹H/¹³C) and HRMS data with predicted spectra from tools like ChemDraw to confirm regiochemistry .

- Biological Assays : Include positive controls (e.g., MNU for alkylating activity) and negative controls (non-nitrosated analogs) to isolate the nitroso group’s contribution to cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.